Cesium;azide
Description
Significance and Context within Inorganic Azide (B81097) Chemistry Research
Inorganic azides have diverse applications, historically including uses as industrial chemicals, sources of pure nitrogen, initial explosives, and even in photographic materials at low temperatures. aip.org The study of metal azides is driven by a practical interest in their electronic structure and optical properties to understand their decomposition mechanisms. aip.org Beyond their practical uses, inorganic azides are valuable model systems for investigating the fundamental principles of fast chemical reactions in solids, particularly those with complex chemical bonding. aip.org The azide anion, N₃⁻, is a pseudohalide and plays an important role in both organic and inorganic synthesis. researchgate.net Research in inorganic azide chemistry has seen significant advancements, exploring topics such as the synthesis of highly unstable homoleptic azido (B1232118) metal complexes and the structural versatility of the azide ligand due to its bridging capabilities. researchgate.net Cesium azide, specifically, has been explored as a nitrogen source in the synthesis of other compounds, such as lanthanoid nitride sulfides. mdpi.com
Historical Perspectives on Cesium Azide Scholarly Investigation
Early investigations into cesium azide contributed to the broader understanding of inorganic azides. The thermal decomposition of cesium azide has been historically used as a method for generating high-purity cesium metal. azom.comsciencemadness.org This technique, involving heating CsN₃ in a vacuum, causes the azide to decompose into pure cesium and nitrogen gas. azom.comnist.govsciencemadness.org Research dating back to the mid-20th century examined the phase transitions of cesium azide under varying temperatures and pressures using techniques like Raman spectroscopy. aip.org These early studies provided foundational data on the structural behavior of CsN₃ under different conditions. aip.org Further historical research correlated the explosive sensitivity of inorganic azides, including cesium azide, with their crystal structure, suggesting that sensitivity is related to the degree of electrical neutrality of the azide group in the lattice. royalsocietypublishing.org
Role as a Model System in Solid-State Chemistry Studies
Alkali azides, with their linear molecular anion, serve as important model systems for advancing the understanding of ionic compounds. aip.org They represent a more complex model compared to the extensively studied alkali halides, offering challenges for theoretical calculations of crystal structure, lattice dynamics, and electronic structure. aip.org Inorganic azides exhibit a range of crystal structures, often based on simple principles related to the arrangement of cations and anions, similar to alkali halides but distorted by the non-spherical azide anion. aip.org This structural diversity and the relatively benign behavior of alkali metal azides compared to heavy-metal azides make them suitable for experimental studies of crystal structures and lattice dynamics. aip.org
Cesium azide, in particular, has been used as a model system in high-pressure studies to understand pressure-induced phase transitions and changes in bonding. aip.orgresearchgate.netaps.org Investigations using techniques like Raman spectroscopy and X-ray diffraction at high pressures have revealed a sequence of phase transitions in CsN₃, providing valuable data on how its crystal structure and bonding evolve under compression. aip.orgresearchgate.netaps.org These studies contribute to the broader understanding of the behavior of solids under extreme conditions and the potential for forming novel nitrogen-rich structures. aip.org Theoretical studies utilizing computational methods like density functional theory have also employed cesium azide to investigate host-guest complexes and the potential for trapping ions within confined spaces, which could be relevant for the preparation of polynitrogen molecules. nih.gov
Detailed research findings on the phase transitions of cesium azide under pressure are summarized in the table below:
| Phase Transition | Approximate Pressure (GPa) | Low-Pressure Phase Structure | High-Pressure Phase Structure | Key Observation | Source |
| II → III | 0.5, 0.4, ~0.5, 0.409 ± 0.042 | Tetragonal (I4/mcm) | Monoclinic (C2/m) | Azide anions rotate; layered structure maintained. aps.org Partial orientational disorder of azide anions. aip.orgresearchgate.net | aip.orgresearchgate.netaps.orgacs.org |
| III → IV | 4.3, 4.4, ~3.7 | Monoclinic (C2/m) | Monoclinic (P2₁/m or P2₁) | Orientational ordering of azide anions. aip.orgresearchgate.net | aip.orgresearchgate.netaps.orgacs.org |
| IV → V | ~19, 15.4, ~16.0 | Monoclinic (P2₁/m or P2₁) | Triclinic (P1 or P1) | Lowering of crystal symmetry; possible change towards covalent bonding. aip.orgresearchgate.net Formation of nitrogen chains. researchgate.net | aip.orgresearchgate.netaps.orgacs.orgresearchgate.net |
Studies have also investigated the bulk moduli of different phases of CsN₃ under pressure. The bulk moduli determined by in situ X-ray diffraction studies are presented in the table below:
| Phase | Bulk Modulus (GPa) | Source |
| II | 18 ± 4 | aps.org |
| III | 20 ± 1 | aps.org |
| IV | 27 ± 1 | aps.org |
| V | 34 ± 1 | aps.org |
Structure
2D Structure
Properties
IUPAC Name |
cesium;azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.N3/c;1-3-2/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTVLULEEPNWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[N+]=[N-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.926 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Cesium azide | |
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CAS No. |
22750-57-8 | |
| Record name | Cesium azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22750-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cesium azide (Cs(N3)) | |
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| Record name | Cesium azide | |
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Synthesis and Advanced Preparation Methodologies
Methodologies for Cesium Azide (B81097) Synthesis
Aqueous Solution Routes for Alkali Metal Azides
A common approach for preparing heavier alkali metal azides, including CsN₃, involves the neutralization of the corresponding alkali metal hydroxide (B78521) or carbonate with hydrazoic acid (HN₃) in an aqueous solution. sciencemadness.orgdtic.milwikipedia.org Hydrazine reacting with an alkyl nitrite (B80452) in an aqueous solvent in the presence of an alkali metal hydroxide is another method for producing alkali metal azides. google.com
The reaction between cesium hydroxide (CsOH) and hydrazoic acid yields cesium azide and water: CsOH + HN₃ → CsN₃ + H₂O wikipedia.org
Alternatively, cesium carbonate (Cs₂CO₃) can be reacted with hydrazoic acid, producing cesium azide, carbon dioxide, and water: Cs₂CO₃ + 2HN₃ → 2CsN₃ + CO₂ + H₂O wikipedia.org
Another aqueous route involves the double replacement reaction between cesium sulfate (B86663) (Cs₂SO₄) and barium azide (Ba(N₃)₂), which precipitates insoluble barium sulfate, leaving cesium azide in solution: Cs₂SO₄ + Ba(N₃)₂ → 2CsN₃ + BaSO₄↓ wikipedia.org
Cesium azide can also be synthesized through the reaction of cesium carbonate (Cs₂CO₃) with sodium azide (NaN₃) in an aqueous solution, followed by precipitation and collection of the resulting cesium azide. ontosight.ai
Non-Aqueous Synthetic Approaches for Cesium Azide
Non-aqueous methods offer alternative routes that may be advantageous in certain situations. One such method involves the reaction of anhydrous cesium fluoride (B91410) (CsF) with trimethylsilyl (B98337) azide ((CH₃)₃SiN₃) in sulfur dioxide (SO₂) solvent. This reaction proceeds through the formation of a solvated azide intermediate, which releases SO₂ under dynamic vacuum to yield pure CsN₃. dtic.mil
The reaction can be summarized as follows: CsF + (CH₃)₃SiN₃ → CsN₃ + (CH₃)₃SiF (in SO₂) dtic.mil
This approach is noted for its convenience and ability to produce CsN₃ in high purity and yield, circumventing the need for handling hazardous HN₃ or employing laborious chromatographic techniques. dtic.mil
Ion-Exchange Chromatography for Heavier Alkali Azides
Ion-exchange chromatography can be employed for the preparation of heavier alkali azides like cesium and rubidium azide, starting from aqueous sodium azide. dtic.mil In this method, an acidic cation-exchange resin is typically used. A solution of sodium azide is passed through the resin, which has been exchanged to an H⁺ cycle using sulfuric acid. This process generates hydrazoic acid, which can then be neutralized with the appropriate alkali metal carbonate or hydroxide to form the desired alkali metal azide. dergipark.org.tr
The use of ion-exchange chromatography can help in obtaining high purity azides by removing interfering cations. dergipark.org.tr
Purification Techniques for Research-Grade Cesium Azide
Purification is a critical step in obtaining research-grade cesium azide. While specific detailed procedures for CsN₃ purification are not extensively detailed in the provided texts, general principles for purifying alkali metal azides and organic azides can be considered. Recrystallization is a common technique for purifying solid compounds. For alkali metal azides prepared via aqueous routes, evaporation of the solvent followed by recrystallization from a suitable solvent mixture (e.g., ethanol-water) can be used to enhance purity. sciencemadness.org
For organic azides, purification techniques are generally limited to extraction and precipitation, with distillation and sublimation typically avoided due to the potential for decomposition. ucsb.edu While this specifically pertains to organic azides, the principle of using methods that avoid high temperatures or mechanical shock is relevant given the energetic nature of azides. Ion chromatography has also been used for the determination and separation of azide ions from various matrices, suggesting its potential in analytical purification or purity assessment. researchgate.netresearchgate.netoup.com
Preparation of Thin Films of Cesium Azide for Research Applications
The preparation of thin films of cesium azide is a significant aspect for certain research applications, particularly in the fabrication of microfabricated atomic vapor cells. researchgate.netnist.govnist.govmdpi.comresearchgate.netaip.orgresearchgate.netgoogle.com A demonstrated method involves the deposition of cesium azide by vacuum thermal evaporation onto a substrate, such as silicon wafers with etched cavities. researchgate.netnist.govaip.orgresearchgate.net
The process typically involves batch fabricating arrays of silicon cells on wafers and then depositing cesium azide into these cells using vacuum thermal evaporation. researchgate.netnist.govaip.orgresearchgate.net Following deposition and vacuum sealing of the cells, the cesium azide film can be decomposed in situ by irradiation with ultraviolet (UV) light. nist.govnist.govmdpi.comaip.orgresearchgate.net This photodecomposition process yields pure cesium metal and nitrogen gas within the sealed cell. nist.govnist.govaip.orgresearchgate.net
This thin-film deposition and photolysis technique offers a wafer-level compatible method for filling microfabricated atomic resonance cells, eliminating the need for handling highly volatile pure alkali metals and simplifying the filling process. nist.govnist.govaip.orgresearchgate.net The deposited films can be non-uniform and consist of agglomerates. nist.gov The photodecomposition of the CsN₃ film into pure cesium and nitrogen gas can be confirmed by techniques such as cesium optical spectroscopy. nist.govaip.org
The use of aqueous cesium azide solution introduced into a cell, followed by evaporation of the water to leave a solid CsN₃ residue, is another method for adding a controlled amount of CsN₃ before UV photolysis. google.com However, this method can lead to the formation of residual alkali metal azide on the lower cell window, which can cause undesirable light absorption or scattering. google.com
| Compound Name | PubChem CID |
| Cesium Azide | 89817 |
| Sodium Azide | 24757 |
| Hydrazoic Acid | 24530 |
| Cesium Hydroxide | 62396 |
| Cesium Carbonate | 11946 |
| Barium Azide | 6101636 |
| Cesium Sulfate | 24462 |
| Trimethylsilyl Azide | 157901 |
| Sulfur Dioxide | 317 |
| Barium Sulfate | 24903 |
Data Table: Selected Physical Properties of Cesium Azide
| Property | Value | Source |
| Molecular Formula | CsN₃ | ontosight.aicymitquimica.com |
| Molecular Weight | 174.93 g/mol | wikipedia.orgeasychem.org |
| Appearance | Colorless needles or white solid | ontosight.aicymitquimica.comwikipedia.org |
| Density | 3.5 g/cm³ | sciencemadness.orgwikipedia.org |
| Melting Point | 310 °C (Decomposes) | sciencemadness.orgontosight.aiwikipedia.org |
| Solubility in Water (0 °C) | 224.2 g/100 mL | sciencemadness.orgwikipedia.org |
| Solubility in Water (16 °C) | 307.4 g/100 mL | sciencemadness.org |
| Solubility in Ethanol (16 °C) | 1.0366 g/100 mL | sciencemadness.org |
| Solubility in Diethyl Ether | Insoluble | sciencemadness.org |
Detailed Research Findings:
Cesium azide crystallizes in a tetragonal distorted cesium chloride structure at room temperature, where each azide ion coordinates to eight cesium cations, and each cesium cation coordinates to eight terminal nitrogen centers. wikipedia.org
Upon heating to 151 °C, CsN₃ transitions to a cubic structure. wikipedia.org
Under pressure, cesium azide undergoes several phase transitions. Studies using Raman spectroscopy and X-ray diffraction have observed transitions to Phase III at around 0.4-0.5 GPa, Phase IV at around 4.3 GPa, and Phase V at approximately 19 GPa. aip.org
In Phase III, CsN₃ adopts a monoclinic C2/m structure with azide anions in nonequivalent positions. aip.org
The thermal decomposition of CsN₃ in vacuum can be used to generate high-purity cesium metal. wikipedia.orgsciencemadness.orgazom.comchemicalbook.com This process typically involves heating the CsN₃ to temperatures around 390-425 °C. sciencemadness.orgeasychem.orgchemicalbook.com
Photodecomposition of thin films of cesium azide using UV radiation has been successfully demonstrated for in situ generation of cesium and nitrogen in microfabricated cells.
Structural Elucidation and Crystallographic Studies
Advanced Crystallographic Techniques Applied to Cesium Azide (B81097)
Advanced crystallographic techniques, such as in situ X-ray diffraction and neutron powder diffraction, have been instrumental in determining the crystal structures of cesium azide and understanding its response to external stimuli like pressure.
In Situ X-ray Diffraction Studies under Extreme Conditions
In situ X-ray diffraction (XRD) is a powerful technique for investigating the structural changes in materials subjected to extreme conditions, such as high pressure. Studies utilizing in situ XRD on cesium azide have revealed a sequence of pressure-induced phase transitions. Measurements performed up to 55.4 GPa at room temperature have identified three distinct phase transitions. aps.orgaps.orgaps.org The initial ambient pressure phase (Phase II), which has a tetragonal structure with space group I4/mcm, transforms into a monoclinic structure (Phase III) at approximately 0.5 GPa. aps.orgaps.orgaps.org Further compression leads to a transition to another monoclinic phase (Phase IV) at around 4.4 GPa, followed by a transition to a triclinic phase (Phase V) at approximately 15.4 GPa. aps.orgaps.orgaps.org These transitions have been observed in agreement with Raman spectroscopy studies. researchgate.netaip.org
The in situ XRD studies provide detailed information about the lattice parameters and unit cell deformation during these transitions. For instance, during the Phase II to Phase III transition, the layered structure of CsN₃ is maintained, and notable rotation of the azide anions occurs. aps.orgaps.orgaps.org The compressibility of Phase II is primarily influenced by the repulsions between azide anions. aps.orgaps.org The deformation of the unit cell is observed to be isotropic in Phases II and IV, while it is anisotropic in Phase III. aps.orgaps.org As pressure increases, the monoclinic angle in Phase III increases before stabilizing in Phase IV. aps.orgaps.org
Here is a summary of the pressure-induced phase transitions observed in CsN₃ via in situ X-ray diffraction:
| Phase | Pressure Range (GPa) | Crystal System | Space Group |
| II | Ambient - ~0.5 | Tetragonal | I4/mcm |
| III | ~0.5 - ~4.4 | Monoclinic | C2/m |
| IV | ~4.4 - ~15.4 | Monoclinic | P2₁/m or P2₁ |
| V | > ~15.4 | Triclinic | P1 or P₁ |
Note: Pressure values are approximate and can vary slightly between studies.
The bulk moduli for these phases have also been determined through high-pressure XRD measurements, providing insights into their compressibility. The bulk moduli for Phases II, III, IV, and V were determined to be 18 ± 4 GPa, 20 ± 1 GPa, 27 ± 1 GPa, and 34 ± 1 GPa, respectively. aps.orgaps.org
Neutron Powder Diffraction for Structural Characterization
Neutron powder diffraction is a valuable technique for structural characterization, particularly for compounds containing light elements like nitrogen, as neutrons interact with the nucleus rather than the electron cloud, providing complementary information to X-ray diffraction. libretexts.org While the provided search results primarily highlight the use of X-ray diffraction and Raman spectroscopy for studying the high-pressure behavior of cesium azide, neutron powder diffraction has been utilized in studies of other alkali metal azides, such as sodium azide, to characterize their structures and thermal motion. researchgate.netaip.org Neutron diffraction can provide accurate long-range structural information, including lattice parameters, atomic positions, and site occupancies. acs.org Although direct information on neutron powder diffraction studies of cesium azide's high-pressure phases was not extensively found in the provided snippets, the technique's sensitivity to light atoms and nuclear scattering properties makes it a suitable method for further detailed structural analysis of the azide anion's behavior under pressure. Neutron diffraction has been used in the structural examination of other cesium-containing compounds. researchgate.netnih.govresearchgate.net
Pressure-Induced Structural Phase Transition Mechanisms
The pressure-induced phase transitions in cesium azide are driven by complex mechanisms involving lattice deformation and the ordering of azide anions.
Analysis of Lattice Deformation under Compression
Compression of cesium azide leads to significant lattice deformation, which is anisotropic in certain phases. In Phase III (monoclinic C2/m), the deformation is anisotropic, with the smallest deformation occurring along the a-axis. aps.orgaps.org The deformation along the b and c axes is equivalent in this phase. aps.orgaps.org The monoclinic angle (β) of Phase III increases under compression. aps.orgaps.org In contrast, the deformation of the unit cell is isotropic in Phase II (tetragonal I4/mcm) and Phase IV (monoclinic P2₁/m or P2₁). aps.orgaps.org This anisotropic compression in Phase III, along with the increase in the monoclinic angle, suggests an interlayer shear and potential tilting of the azide anions. aps.orgaps.org
Investigation of Anion Rotational and Orientational Ordering Processes
The behavior of the linear azide anions (N₃⁻) is critical to understanding the phase transitions in cesium azide. In the temperature-induced transitions of alkali azides like rubidium azide and cesium azide, a fluctuation in the orientation of the azide anions has been observed. aip.org Similarly, pressure-induced transitions involve changes in the rotational and orientational ordering of these anions. During the Phase II to Phase III transition in CsN₃, the azide anions undergo obvious rotation while the layered structure is preserved. aps.orgaps.orgaps.org
Raman spectroscopy studies have provided further insights into the orientational ordering. The Raman spectra of Phase III suggest that one set of azide anions may be orientationally disordered. researchgate.netaip.org The transition to Phase IV is associated with the orientational ordering of the azide anions. researchgate.netaip.orgresearchgate.net The absence of fundamental azide anion bending modes in the Raman spectra of Phase IV suggests that the azide anions likely remain linear and symmetric in this phase. aip.org The transition to Phase V involves a lowering of crystal symmetry. researchgate.netaip.org The observed changes in lattice modes and splitting of degenerate modes in Phase III indicate the breaking of crystallographically equivalent conditions for the azide ions. researchgate.netacs.org
Correlation between Ionic Character and Phase Transition Behavior
The ionic character of alkali azides plays a significant role in their pressure-induced phase transitions. Studies comparing the behavior of different alkali azides have shown a correlation between the degree of ionic character and the pressure at which phase transitions occur. aps.orgaps.orgresearchgate.net Generally, phase transitions in alkali azides are favored by a stronger ionic character. aps.orgaps.org Cesium azide, among the alkali azides, exhibits a relatively strong ionic character in its Phase II. aps.orgaps.org The transition pressures for alkali azides tend to decrease with increasing ionic character in the sequence LiN₃ > α-NaN₃ > KN₃ > α-RbN₃ > CsN₃ (Phase II). aps.orgaps.org This indicates that the more ionic cesium azide undergoes pressure-induced phase transitions at lower pressures compared to some other alkali azides.
Spectroscopic Characterization Techniques and Analysis
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, encompassing techniques like Raman and Infrared (IR) absorption spectroscopy, is crucial for studying the lattice dynamics and internal molecular vibrations of CsN₃. These methods help in identifying different phases and understanding the changes in bonding and structure under external stimuli.
High-Pressure Raman Spectroscopy Studies
High-pressure Raman spectroscopy has been widely applied to study the phase transitions and structural evolution of cesium azide (B81097). Studies up to approximately 30 GPa at room temperature have revealed a sequence of phase transitions. researchgate.netaip.org CsN₃ transitions from Phase II (tetragonal, I4/mcm) to Phase III at around 0.5 GPa. researchgate.netaip.orgacs.org Phase III is identified as having a monoclinic C2/m structure with two crystallographically nonequivalent azide anion positions. researchgate.netaip.org The Raman spectra of Phase III indicate that one set of azide anions may be orientationally disordered. researchgate.netaip.org
Further compression leads to a transition to Phase IV at approximately 4.3 GPa and subsequently to Phase V at around 19 GPa. researchgate.netaip.org The transition to Phase IV is associated with the orientational ordering of the azide anions, while the transition to Phase V involves a lowering of crystal symmetry. researchgate.netaip.org Spectroscopic features observed at high pressures suggest a potential change in bonding towards more covalent character in CsN₃. researchgate.netaip.org
Raman spectroscopy allows for the observation of both external lattice modes and internal fundamental modes of the azide ion, such as the ν₂ bending mode and the ν₁ symmetric stretching mode. researchgate.net The splitting of the ν₁ symmetric stretching mode is observed at the Phase II to Phase III transition, consistent with the presence of nonequivalent azide sites in Phase III. researchgate.netaip.org Weak peaks corresponding to the first overtone of the bending mode (2ν₂) have also been observed in the Raman spectra at ambient pressure. aip.org
Infrared Absorption Spectroscopy under Varying Conditions
Infrared (IR) absorption spectroscopy complements Raman studies in characterizing the vibrational properties and phase transitions of cesium azide under varying conditions, including high pressure. High-pressure IR measurements of CsN₃ up to approximately 30.0 GPa have shown consistency with the phase transition sequences observed in Raman studies. acs.org
IR measurements provide information about the evolution of the N=N=N bending modes under pressure. acs.org The observation of the IR-active behavior of the symmetric stretch ν₁ mode under pressure collectively reveals the rotation and bending of the azide ions upon compression. acs.org These studies indicate that the azide ion groups further bend under pressure, which might increase the propensity for nitrogen polymerization. acs.org
Studies of the infrared and Raman spectra of CsN₃ crystals over the frequency region from 30 to 4000 cm⁻¹ have utilized selection rules based on the unit cell method for vibrational analysis. aip.orgaip.org Assignments of numerous absorptions, including fine structure around the fundamental absorptions in the medium infrared, have been made by species using frequencies observed in the infrared and Raman lattice frequency regions. aip.orgaip.org
Analysis of Lattice and Internal Mode Frequencies and Splitting
Analysis of the frequencies and splitting of lattice and internal modes in the vibrational spectra of cesium azide provides detailed information about its structural and dynamic properties. Under ambient conditions (Phase II, tetragonal), the Raman active internal vibrations include a correlation field split pair of A₁g and B₂g modes associated with the symmetric stretching mode (ν₁) of the azide anion. aip.org Librational modes Eg and B₁g are also observed in the Raman spectra. aip.org
Upon compression, the frequencies of all observed modes generally increase. aip.org The phase transition to Phase III at around 0.5-0.6 GPa is indicated by a noticeable decrease in the bandwidth of librational lines, splitting of internal vibration modes, and the appearance of new low-frequency peaks in the Raman spectra. aip.org The significant splitting of the ν₁ internal stretching modes in Phase III, approximately 13 cm⁻¹, supports the structural model where Phase III contains two sets of crystallographically nonequivalent azide-anion sites. aip.org
Changes in lattice modes and splitting of degenerate T(Eg) and R(Eg) modes in Phase III observed through high-pressure Raman and IR measurements indicate the breaking of the crystallographically equivalent condition of azide ions. acs.org The softening behavior of the T(Eg) mode has been observed throughout the Phase II and III range, suggesting shearing distortion during this phase transition. acs.org
Data on observed vibrational frequencies and their assignments for Cesium Azide (Phase II) at ambient pressure are summarized in the table below based on spectroscopic studies:
| Mode Type | Symmetry Assignment | Frequency (cm⁻¹) | Description |
| Internal (ν₁) | A₁g, B₂g | ~1328 | Symmetric N₃⁻ stretching |
| Internal (2ν₂) | ~1248, ~1256 | First overtone of bending mode | |
| Librational | Eg | ~120 | Azide ion rotation |
| Librational | B₁g | ~151 | Azide ion rotation |
| Translational | Eg | ~42 | Cesium-azide translation (not always observed) |
| Internal (ν₂) | E₁u (IR active) | ~645 | N₃⁻ bending |
| Internal (ν₃) | A₂u (IR active) | ~2041 | Asymmetric N₃⁻ stretching |
Note: Frequencies are approximate and can vary slightly depending on the specific study and conditions. The Eg translational mode at ~42 cm⁻¹ may be below the detection range in some Raman experiments. aip.org
Electronic Spectroscopy and Optical Property Research
Electronic spectroscopy techniques, such as Ultraviolet (UV) absorption spectroscopy, and studies of dielectric function and electron energy-loss spectra provide information on the electronic structure, band gap, and optical properties of cesium azide.
Ultraviolet Absorption Spectroscopy Applications
Ultraviolet (UV) absorption spectroscopy has been applied to study alkali metal azides, including cesium azide. aip.org These studies contribute to understanding the electronic transitions and the fundamental absorption region of these compounds. The absorption spectra of alkali azides typically show several absorption peaks in the fundamental absorption region, which are believed to be associated with different exciton (B1674681) states. researchgate.netnih.gov
UV radiation can also induce the decomposition of cesium azide, a process known as photolysis, which yields pure cesium metal and nitrogen gas. nist.govnist.gov This property has been utilized in wafer-level fabrication techniques for filling microfabricated atomic vapor cells, where a thin film of cesium azide is deposited and then decomposed by UV exposure. nist.govnist.gov The resulting cesium vapor and nitrogen buffer gas are contained within the sealed cell. nist.govnist.gov Cesium optical absorption spectra obtained from such cells confirm the presence of cesium atoms. nist.govnist.gov
Studies of Dielectric Function and Electron Energy-Loss Spectra
Studies involving the dielectric function and electron energy-loss spectra (EELS) provide insights into the electronic excitations and optical properties of materials like cesium azide. Theoretical studies on the structural and optical properties of alkali metal azides, including cesium azide, using density functional theory have shown that they are wide-gap insulators and ionic compounds. nih.govacs.org
The general shapes of the real and imaginary parts of the dielectric function, as well as the absorption coefficient and electron energy-loss spectra, are found to be quite similar among alkali azides. researchgate.netnih.govacs.org Peaks in these spectra originate from electron transitions, specifically from the alkali metal s and p states to the conduction band. researchgate.netnih.gov Calculated optical properties for alkali azides are reported to be in good agreement with available experimental data. researchgate.netnih.gov
Electron energy-loss spectroscopy in the low-loss region can provide information on the energy-dependent dielectric function, ε(E) = ε₁ + iε₂, and the direct band gap of materials through Kramers-Kronig analysis. nycu.edu.twgithub.io Collective plasmonic excitations are typically indicated by the real part of the dielectric function crossing the axis (ε₁(E) = 0) with a positive slope, which often corresponds to a peak in the energy loss spectrum. github.io While general principles of EELS and dielectric function analysis are established, specific detailed data on the dielectric function and electron energy-loss spectra solely for cesium azide were not extensively detailed in the provided search results beyond the general characteristics of alkali azides.
Nuclear Magnetic Resonance (NMR) Methodologies in Related Cesium Systems
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the 133Cs nucleus, is a powerful technique for investigating the local environment, structure, dynamics, and interactions of cesium in a wide range of materials. The 133Cs nucleus is 100% naturally abundant and has a spin of I = 7/2. Although it is a quadrupolar nucleus, its relatively small quadrupole moment often allows for the observation of narrow signals, especially in symmetric environments, over a broad chemical shift range huji.ac.il. This sensitivity to the local electronic and structural environment makes 133Cs NMR a valuable probe in diverse cesium-containing systems.
NMR methodologies applied to related cesium systems include both solid-state NMR (SSNMR) and solution-state NMR. SSNMR is particularly useful for characterizing crystalline and amorphous solids, providing insights into crystallographic sites, coordination numbers, and structural disorder. Solution NMR is employed to study cesium ions and their complexes in various solvents, revealing information about solvation, complexation stoichiometry, stability, and dynamics.
Solid-State NMR Studies
Solid-state 133Cs NMR has been extensively used to study the local structure and dynamics of cesium in materials such as perovskites, zeolites, glasses, and metal-organic frameworks. In cesium lead halide perovskites, 133Cs SSNMR spectra show remarkable sensitivity to variations in halide composition and crystal structure. For instance, the chemical shift of 133Cs (δ(133Cs)) in single-cation single-anion perovskites varies significantly with the changing halogen, ranging from 77 ppm in CsPbCl3 to 110 ppm in CsPbBr3 and 167 ppm in γ-CsPbI3. nih.gov. In mixed-cation, mixed-halide perovskites like TripleMix (Cs0.05MA0.14FA0.81PbI2.55Br0.45), the 133Cs MAS spectrum shows a single signal around 37 ppm, indicating the inclusion and effective mixing of cesium within the perovskite structure nih.gov. The chemical shift is highly sensitive to the local environment, reflecting subtle changes in composition nih.gov.
Studies on cesium-loaded zeolites and clay minerals have utilized SSNMR to understand the location and mobility of Cs+ ions within these porous structures. 133Cs NMR can distinguish between different cesium sites, such as those on the clay surface versus those within the silicate (B1173343) sheets, based on their chemical shifts researchgate.net. For example, a peak at -30 ppm was assigned to Cs+ on the clay surface, while a peak at -100 ppm was attributed to Cs+ in the silicate sheet in clay crystals researchgate.net. The chemical shifts of alkali ions in silicate and borate (B1201080) glasses are influenced by both the coordination number and the types of nearby atoms (Si or B), providing insights into the coordination characteristics of Cs+ in these materials researchgate.net.
In cesium complexes with macrocyclic ligands, solid-state 133Cs NMR has been used to determine chemical shift anisotropy (CSA) and correlate isotropic chemical shifts with the number of oxygen atoms coordinating the Cs+ ion and the average Cs-O distances researchgate.netcdnsciencepub.com. This correlation can potentially be used to infer the Cs+ coordination environment in compounds with unknown structures researchgate.netcdnsciencepub.com.
Solution NMR Studies
Solution 133Cs NMR is valuable for studying the behavior of cesium ions in solution, including solvation and complex formation. The chemical shift of 133Cs is sensitive to the solvent environment and the presence of complexing agents. Studies on the complexation of Cs+ with crown ethers and cryptands in nonaqueous solvents have used 133Cs NMR to determine complex stoichiometry and stability constants huji.ac.ilacs.orgacs.orgnih.govacs.org. Competitive 133Cs NMR techniques have also been employed to probe the complexation of various metal ions with crown ethers by observing changes in the cesium signal upon the addition of other metal ions nih.gov.
Relaxation Time Analysis
NMR relaxation times, specifically the longitudinal relaxation time (T1) and transverse relaxation time (T2), provide information about the dynamics and interactions of the cesium nucleus. In cesium metal, T1 is inversely proportional to temperature over a certain range, and the Knight shift shows a linear dependence on temperature aps.org. In biological tissues where cesium is used as a potassium substitute, 133Cs relaxation times have been measured in vitro and in vivo. Tissue T1 values are typically on the order of seconds, while T2 values can be much shorter, in the range of tens of milliseconds nih.govnih.gov. These relaxation times show similar trends between tissues as observed for 39K, and the data can be analyzed to infer the state and mobility of cesium ions within intracellular compartments nih.govnih.gov. In cesium lead halide nanocrystals, T1 and T2 relaxation times measured by colloidal NMR correlate with nanocrystal size and the tumbling rate in solution, following the classical behavior observed for macromolecules acs.org.
Detailed Research Findings and Data
Research findings across various cesium systems highlight the power of 133Cs NMR in providing detailed structural and dynamic information. For instance, SSNMR studies on Cs3Bi2Br9, a lead-free halide perovskite, show that Sn doping broadens the 133Cs signals, indicating changes in the atomic-level structure researchgate.net. The presence of two inequivalent Cs sites in undoped Cs3Bi2Br9 is observable in the 133Cs NMR spectrum, consistent with its asymmetric unit cell researchgate.net.
In biological contexts, 133Cs NMR chemical shifts in different rat tissues relative to 150 mM CsCl have been reported nih.gov.
Relaxation times also vary between tissues nih.gov.
These data indicate that 133Cs relaxation times are analogous to those of 39K in the same tissues but are more readily measured due to the higher sensitivity of 133Cs nih.gov. The results suggest that most cesium ions are in a free state, undergoing fast exchange with bound ions in intracellular compartments nih.gov.
Computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with SSNMR to predict NMR parameters like chemical shifts and quadrupolar coupling constants and correlate them with structural properties, aiding in the interpretation of experimental spectra for complex cesium-containing materials like nuclear waste matrices rsc.orgrsc.org. Benchmarking studies are crucial to identify suitable functionals for accurately predicting 133Cs NMR parameters rsc.orgrsc.org.
NMR techniques are also applied to study the transverse relaxation time (T2) of cesium atoms, which is a key parameter for determining the sensitivity limit of atomic magnetometers aip.org. Different methods exist for measuring T2, applicable in various operating environments aip.org.
Computational and Theoretical Investigations
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio calculations are powerful tools used to investigate the electronic structure, bonding, and stability of materials from first principles. These methods have been widely employed to study Cesium azide (B81097) and other alkali metal azides. aip.orgacs.orgaip.orgnih.gov
Electronic Structure and Band Theory Analyses
DFT and ab initio calculations have been crucial in analyzing the electronic structure and band theory of Cesium azide. Studies have shown that alkali azides, including Cesium azide, are typically wide-gap insulators and exhibit ionic character. acs.orgnih.gov The electronic structure is characterized by the energy bands and density of states, which reveal the distribution of electron energy levels within the material. acs.org Modifications in the energy band and density of states are observed with increasing electropositivity of the alkali metal, which are closely related to differences in crystal structures. acs.orgnih.gov The ionic character of these compounds is evident from the calculated N-N bond lengths in the azide ion, which are close to those of a free azide ion. acs.orgnih.gov The peaks in the absorption spectra of alkali azides, as calculated by these methods, are believed to be associated with different exciton (B1674681) states in the fundamental absorption region. nih.gov Electron transitions from the alkali metal s and p states to the conduction band are identified as the origin of these peaks. nih.gov
Prediction of Structural Evolution under Pressure
Computational methods, particularly DFT combined with structure search algorithms, have been instrumental in predicting the structural evolution of Cesium azide under high pressure. These studies aim to understand how the arrangement of atoms changes as external pressure increases, potentially leading to new phases with novel properties, such as the polymerization of nitrogen. aip.orgnih.govaip.org
Under ambient conditions, Cesium azide crystallizes in a body-centered tetragonal structure with space group I4/mcm, isostructural to the low-temperature phase of KN₃. aip.org In this structure, linear and symmetric azide ions and Cesium ions occupy alternate positions, forming ion planes separated by layers of Cs ions. aip.org
High-pressure computational studies have predicted a sequence of structural phase transitions for CsN₃. Using methods like particle swarm optimization (PSO) for structure searching combined with DFT, researchers have identified several stable high-pressure phases. aip.orgnih.govaip.org For instance, studies up to 200 GPa predicted transitions from the ambient I4/mcm phase to C2/m at 6 GPa, then to P2₁/m or P2₁ at 13 GPa, and finally to a P-1 structure at 51 GPa. aip.orgnih.govaip.org The transition to the P-1 phase at 51 GPa is particularly significant as it features polymerized nitrogen in the form of chains, indicating that the azide ions begin to exhibit polymeric nitrogen properties at this relatively modest pressure compared to pure molecular nitrogen. aip.orgnih.govaip.org The presence of Cs atoms is believed to contribute to this decreased synthesis pressure for polymeric nitrogen. aip.orgnih.govaip.org
Experimental studies using techniques like X-ray diffraction and Raman spectroscopy have also investigated the pressure-induced phase transitions in Cesium azide, observing similar sequences of transitions, although sometimes with discrepancies in the exact transition pressures compared to theoretical predictions. researchgate.netaps.orgaps.orgaip.org These experimental findings generally agree with the theoretically predicted phase sequences. aip.orgaps.org
| Phase | Space Group | Predicted Pressure Range (GPa) |
| Phase II | I4/mcm | Ambient - 6 |
| Phase III | C2/m | 6 - 13 |
| Phase IV | P2₁/m or P2₁ | 13 - 51 |
| Phase V | P-1 | > 51 |
Elucidation of Charge Transfer and Bonding Characteristics
DFT calculations have been employed to elucidate the charge transfer and bonding characteristics in Cesium azide. The analysis of electronic structure, charge transfer, and bond order indicates that alkali azides are ionic compounds. acs.orgnih.gov The ionic character arises from the transfer of charge from the alkali metal atoms to the azide anions. acs.org This charge transfer influences the bonding within the crystal lattice, which is primarily ionic, with the azide ion itself containing covalent bonds between the nitrogen atoms. aip.orgacs.org The degree of charge transfer and the nature of bonding can be further analyzed through methods like Bader charge analysis, which quantifies the charge distribution among atoms. d-nb.info
Global Minimization and Structure Search Algorithms (e.g., Particle Swarm Optimization)
Predicting the stable crystal structures of materials, especially under high pressure, is a significant challenge. Global minimization and structure search algorithms are computational techniques designed to explore the potential energy surface of a system and find the most stable (lowest energy) structural configurations. Particle Swarm Optimization (PSO) is one such method that has been successfully applied to crystal structure prediction. aip.orgnih.govaip.orgresearchgate.netaps.orgarxiv.org
The PSO algorithm, inspired by the social behavior of bird flocking or fish schooling, is an evolutionary computation technique that searches for the optimal solution in a multidimensional space. aps.orgarxiv.orgmdpi.com In the context of crystal structure prediction, each "particle" represents a possible crystal structure, and the algorithm iteratively adjusts the positions of these particles in the search space based on their own best-found positions and the best position found by the entire swarm. arxiv.org By merging ab initio total energy calculations (such as those performed with DFT) with PSO, researchers can effectively explore the free-energy landscape and identify stable or metastable structures at given conditions like pressure. aip.orgaip.orgaps.orgarxiv.org This approach has been successfully used to predict the high-pressure structures of Cesium azide, leading to the identification of new phases and their structural details. aip.orgnih.govaip.orgresearchgate.net
Theoretical Studies of Host-Guest Interactions Involving Azide Anions
Theoretical studies have also explored host-guest interactions involving azide anions, although not always specifically with Cesium azide as the guest. These studies investigate the interactions between azide anions and various host structures, such as organic molecules or supramolecular assemblies. researchgate.netresearchgate.netacs.orgrhhz.netsci-hub.seacs.orgnih.gov The aim is often to understand the noncovalent interactions, such as hydrogen bonding or anion-π interactions, that influence the recognition, binding, and confinement of azide anions within host cavities. researchgate.netacs.orgrhhz.netsci-hub.seacs.org
DFT calculations have been used to characterize the interactions between azide anions and host systems like cyclopeptidic tubular aggregates or electron-deficient aromatic rings. researchgate.netacs.orgnih.gov These studies have revealed significant attractive interactions between the azide ion and the host cavity walls, which can lead to the encapsulation and potential stabilization of azide-containing species. researchgate.netnih.gov For example, theoretical studies have shown that confinement of azide species within a host can force the azide moieties closer together, potentially facilitating the formation of larger nitrogen compounds. researchgate.netnih.gov The nature of these interactions is often found to be primarily electrostatic, potentially enhanced by the polarizability of the host structure. researchgate.net These theoretical investigations into host-guest interactions involving azide anions contribute to the broader understanding of anion recognition and the potential for stabilizing energetic nitrogen species through confinement. researchgate.netacs.orgrhhz.netsci-hub.senih.gov
High Pressure Chemistry and Physics of Cesium Azide
Pressure-Induced Polymerization of Nitrogen
Under high pressure, the linear azide (B81097) ions (N₃⁻) in cesium azide can undergo polymerization, leading to the formation of extended nitrogen networks. This process is a key area of research due to the potential for creating high-energy-density materials.
The phase transition to a chain-like structure (P-1 phase) in CsN₃, exhibiting polymeric nitrogen properties, occurs at a pressure of 51 GPa. aip.orgresearchgate.netnih.gov This is considered a modest pressure compared to that required for the polymerization of pure molecular nitrogen, which typically needs over 100 GPa and high temperatures. aip.orgnewswise.com Alkali metal azides are promising starting materials for synthesizing polymeric nitrogen at lower pressures due to the "chemical pre-compression" provided by the metal elements. aip.orgresearchgate.net
Mechanisms of Nitrogen Network Formation in Cesium Azide Systems
The polymerization of nitrogen in cesium azide involves the transformation of the linear N₃⁻ ions into extended nitrogen networks. This structural change is accompanied by a change in the atomic orbital hybridization of the nitrogen atoms, evolving from sp to sp², and then from sp² to sp³. researchgate.net The bending of azide ion groups under pressure might enhance the propensity for nitrogen polymerization. acs.orgresearchgate.net
Theoretical studies using methods like particle swarm optimization structure search combined with density functional theory have been employed to investigate the structural evolutionary behaviors of nitrogen in CsN₃ up to 200 GPa. researchgate.netnih.govresearchgate.net These studies have identified new stable phases with different structures at various pressures, indicating the complex pathways of nitrogen polymerization. researchgate.netnih.govresearchgate.net
Role of Cesium Cations in Facilitating Polymerization
The presence of cesium cations plays a crucial role in facilitating the polymerization of nitrogen in cesium azide at relatively lower pressures. The large radius of the cesium atom among alkali metals is associated with a strong "chemical preload," which significantly reduces the synthesis pressure and temperature required for polymeric nitrogen formation compared to pure molecular nitrogen compression. aip.orgresearchgate.net
Metal elements in azides are also expected to act as electronic donors, which can improve the stability of polymeric nitrogen. aip.org Electron transfer from Cs atoms to nitrogen rings has been shown to enable aromaticity in pentazolates (N₅⁻ rings) and ionic bonding in compounds like cesium pentazolate (CsN₅), synthesized by compressing cesium azide with nitrogen. arxiv.orgosti.gov This highlights the role of cesium in stabilizing novel high-nitrogen content species under extreme conditions.
Electrical Conduction Behavior under High Pressure
Cesium azide exhibits interesting electrical conduction behavior under high pressure, including transitions between ionic and electronic conduction.
Ionic to Electronic Conduction Transitions
Under high pressure, cesium azide has been observed to undergo a conduction transition from a mixed ionic-electronic conduction to a purely electronic conduction. researchgate.netrsc.orgrsc.orgdntb.gov.ua This transition is attributed to a sudden increase in the ionic migration barrier energy. rsc.orgrsc.org Below approximately 25.6 GPa, O²⁻ ions play a significant role in the electrical transport process. researchgate.net
Phase Diagram Determination and Stability Regions under Extreme Conditions
Determining the phase diagram of cesium azide under high pressure is essential for understanding its structural stability and transformations under extreme conditions.
In situ X-ray diffraction measurements of cesium azide up to pressures of 55.4 GPa at room temperature have revealed a sequence of phase transitions. aps.orgaps.org The observed transitions are from the tetragonal (I4/mcm, Phase II) to monoclinic (C2/m, Phase III) at 0.5 GPa, then to monoclinic (P2₁/m or P2₁, Phase IV) at 4.4 GPa, and finally to triclinic (P1 or P-1, Phase V) at 15.4 GPa. aps.orgaps.org Raman and infrared spectroscopic studies have also identified similar phase transitions at comparable pressure ranges. acs.orgresearchgate.netaip.orgaip.org
The compressibility of different phases varies, with Phase II and IV showing isotropic deformation, while Phase III exhibits anisotropic deformation of the unit cell. aps.orgaps.org The bulk moduli for these phases have been determined, indicating their resistance to compression. aps.orgaps.org
Theoretical studies extending up to 200 GPa have identified additional stable phases, including C2/m, P2₁/m, and P-1 structures at higher pressures, with the P-1 phase (chain-like structure) appearing at 51 GPa and exhibiting polymeric nitrogen properties. aip.orgresearchgate.netnih.govresearchgate.net
The ionic character of alkali azides, including cesium azide, is considered to play a key role in their pressure-induced phase transitions. aps.orgaps.org The stability of different phases is also explored through calculations of relative enthalpies as a function of pressure. aip.orgarxiv.orgosti.gov
Data Table: Pressure-Induced Phase Transitions in Cesium Azide
| Phase Designation | Space Group | Pressure Range (GPa) | Characterization Method(s) | Source(s) |
| Phase II | I4/mcm | Ambient - 0.5 | XRD, Raman, IR | acs.orgresearchgate.netaps.orgaps.orgaip.org |
| Phase III | C2/m | 0.5 - 4.4 | XRD, Raman, IR | acs.orgresearchgate.netaps.orgaps.orgaip.org |
| Phase IV | P2₁/m or P2₁ | 4.4 - 15.4 | XRD, Raman, IR | acs.orgresearchgate.netaps.orgaps.orgaip.org |
| Phase V | P1 or P-1 | 15.4 - 51 | XRD, Raman, IR | acs.orgresearchgate.netaps.orgaps.orgaip.org |
| P-1 (Polymeric N) | P-1 | > 51 | Theoretical (DFT) | aip.orgresearchgate.netnih.govresearchgate.net |
| C2/m | C2/m | 6 (Theoretical) | Theoretical (DFT) | researchgate.netnih.govresearchgate.net |
| P2₁/m | P2₁/m | 13 (Theoretical) | Theoretical (DFT) | researchgate.netnih.govresearchgate.net |
Note: Experimental transition pressures can vary slightly between studies due to differences in methodology and conditions. Theoretical predictions may also differ from experimental observations, although the phase sequence often shows good agreement. aip.orgresearchgate.net
Decomposition Mechanisms and Pathways
Thermal Decomposition Studies
Thermal decomposition of cesium azide (B81097) involves the breakdown of the compound upon heating. This process is influenced by temperature and can be affected by various factors, including crystal size, purity, quantity, and the nature of the reaction vessel walls. sciencemadness.org
Reaction Kinetics and Pathways of Thermal Dissociation
Thermal decomposition of cesium azide yields cesium metal and nitrogen gas. sciencemadness.org While thermal dissociation of CsN₃ is reported to be negligible in vacuum by some researchers, azides in general tend to be thermally unstable and can detonate upon heating. nist.gov This instability is highly sensitive to impurities. nist.gov
The rate of thermal decomposition is a function of temperature. For CsN₃ decomposition, it has been observed to begin as low as its melting point, which is around 310-326 °C. sciencemadness.orgnist.gov As nitrogen is evolved from the liquid phase, the azide can appear to "boil". sciencemadness.org
2 CsN₃(s) → 2 Cs(s) + 3 N₂(g)
During thermal decomposition experiments, a tendency for CsN₃ to self-heat has been observed, leading to significant temperature and pressure fluctuations, and in some cases, rapid decomposition followed by explosion within the vacuum chamber. nist.govaip.org This effect is potentially linked to impurities or material defects that can alter the rate and mechanism of decomposition. aip.org
Analysis of Gaseous Decomposition Products by Mass Spectrometry
The primary gaseous product of cesium azide thermal decomposition is nitrogen gas (N₂). sciencemadness.org While specific mass spectrometry studies detailing the analysis of gaseous products from CsN₃ decomposition were not extensively found in the search results, the decomposition of other azide compounds has shown the evolution of nitrogen. For instance, mass spectrometry analysis of the thermal decomposition of cubic gauche polynitrogen (cg-N), another nitrogen-rich material derived from azides, detected volatile gases with charge ratios (m/z) of 28 and 14, corresponding to gaseous and atomic nitrogen. nih.gov By analogy, the dominant peak in the mass spectrum during CsN₃ decomposition would be expected at m/z = 28, corresponding to N₂.
Photochemical Decomposition (Photolysis)
Cesium azide also undergoes photochemical decomposition when exposed to ultraviolet (UV) radiation. This process, known as photolysis, provides an alternative method for decomposing the compound at lower temperatures compared to thermal decomposition. nist.govnist.gov
Ultraviolet Radiation-Induced Dissociation
Ultraviolet radiation can cause cesium azide to photodissociate into pure cesium and nitrogen gas. nist.govaip.orgresearchgate.net This UV-induced decomposition has been utilized as a technique for filling microfabricated atomic resonance cells with cesium and nitrogen buffer gas. nist.govaip.orgnist.govresearchgate.netiaea.orgmdpi.comresearchgate.netnih.gov For example, irradiation under a UV lamp of 254 nm wavelength has been shown to cause the azide to photodissociate. nist.govaip.org The cesium produced by this photochemical decomposition is visible as metallic droplets. nist.govaip.org The photolysis of CsN₃ has been demonstrated as a method to produce cesium and nitrogen in situ within sealed cells. aip.orgnist.govresearchgate.net
Influence of Material Defects and Impurities on Decomposition
The decomposition of azides, including cesium azide, is highly sensitive to impurities. nist.govaip.org Material defects and impurities can alter the rate and mechanism of azide decomposition. aip.org In thermal deposition experiments of CsN₃, impurities or defects were considered a possible cause for self-heating and rapid decomposition. aip.org While the search results specifically highlighted this influence in the context of thermal decomposition during deposition, it is reasonable to infer that defects and impurities could also play a role in influencing the rate and pathways of photochemical decomposition by creating localized reactive sites or altering energy transfer processes within the crystal lattice.
Research on Decomposition Control and Initiation
Research on controlling and initiating the decomposition of cesium azide is particularly relevant for its applications, such as in the production of pure cesium metal and the filling of atomic vapor cells. sciencemadness.orgnih.gov
Thermal decomposition is a controlled method for producing pure, gas-free cesium by heating cesium azide under high vacuum. sciencemadness.orgnih.gov The process involves carefully heating the azide to temperatures above its melting point, allowing nitrogen to evolve and cesium metal to remain. sciencemadness.org The temperature profile and vacuum conditions are crucial for controlling the decomposition rate and ensuring the purity of the resulting cesium. sciencemadness.org
Photochemical decomposition offers another method for controlled initiation, allowing for the in situ production of cesium and nitrogen within sealed environments using UV irradiation. nist.govaip.orgnist.govresearchgate.netiaea.orgmdpi.comresearchgate.netnih.gov By controlling the UV exposure time and the amount of azide deposited, the pressure of the nitrogen buffer gas produced can be varied. aip.orgnist.gov
The sensitivity of cesium azide decomposition to impurities and material defects suggests that controlling the purity and crystalline structure of the CsN₃ is important for predictable and controlled decomposition. Research into synthesis methods that yield high-purity CsN₃ and understanding the impact of defects can contribute to better control over its decomposition behavior.
Furthermore, research on charge transfer mechanisms in azides, particularly with alkali metals, indicates that catalysts with low electronegativity, such as alkali metals released during decomposition, can play a role in initiating polymerization reactions, which might be related to decomposition pathways under certain conditions. arxiv.org
While not explicitly detailed in the search results for cesium azide, research on the decomposition of other azides explores various initiation methods and control strategies, including the influence of pressure and the use of additives. acs.orgresearching.cnmdpi.com These studies provide a broader context for understanding potential avenues for controlling CsN₃ decomposition.
Reactivity and Reaction Chemistry
Cesium Azide (B81097) as a Precursor in Novel Nitrogen Compound Synthesis
Cesium azide serves as a key precursor in the synthesis of novel nitrogen-rich compounds, which are of interest for their potential as high-energy-density materials llnl.govarxiv.orgresearchgate.net. The azide anion provides a readily available source of nitrogen atoms that can be induced to form new N-N bonds under specific conditions.
Synthesis of Pentazolate Salts (N₅⁻) under Extreme Conditions
A significant application of cesium azide as a precursor is the synthesis of pentazolate salts, which contain the elusive cyclic N₅⁻ anion llnl.govarxiv.orgresearchgate.net. Pentazolates are the last all-nitrogen members of the azole series and have been notoriously difficult to synthesize in stable forms llnl.govarxiv.orgresearchgate.net.
Researchers have successfully synthesized solid-state cesium pentazolate (CsN₅) by subjecting a mixture of cesium azide (CsN₃) and molecular nitrogen (N₂) to extreme conditions of high pressure and temperature in a diamond anvil cell llnl.govarxiv.orgresearchgate.net. Specifically, synthesis was achieved at pressures just above 40 GPa (400,000 times atmospheric pressure) and temperatures near 2000 Kelvin llnl.gov. Theoretical studies guided these experiments, predicting the transformation of the mixture to cesium pentazolate arxiv.orgresearchgate.net. Electron transfer from cesium atoms to the N₅ rings is believed to facilitate both the aromaticity of the pentazolate anion and the ionic bonding in the CsN₅ crystal arxiv.orgresearchgate.net.
Surprisingly, experiments revealed that CsN₅ synthesized under these extreme conditions remained stable at room temperature down to much lower pressures llnl.gov. This work highlights the critical role of extreme conditions in exploring unusual bonding routes for the formation of novel high-nitrogen content species llnl.govarxiv.orgresearchgate.net.
Role of Cesium Ions in Mediating Nucleophilic Reactions
Beyond its role as a source of the azide anion, the cesium cation in cesium azide and other cesium salts is known to play a unique role in mediating various organic transformations, often referred to as the "cesium effect" scribd.cominno-chem.com.cn. This effect is attributed to the large ionic radius, low charge density, and high polarizability of the Cs⁺ ion compared to other alkali metal ions mpg.deinno-chem.com.cn.
Influence on Reaction Pathways and Chemoselectivity
The presence of cesium ions can significantly influence reaction pathways and chemoselectivity in nucleophilic reactions rsc.orgrsc.org. Studies have shown that cesium ions can promote specific reaction pathways that are not favored with other alkali metal carbonates or organic bases rsc.org.
For instance, in oxadiaza excision cross-coupling reactions of β-ketoesters with 1,2,3-triazine (B1214393) 1-oxides, cesium carbonate has been shown to promote the formation of pyridones in high yields rsc.org. In contrast, the same reaction performed with other bases predominantly yields pyridines rsc.org. Computational studies suggest that the cesium-coordinated species alters the reaction preference by influencing the transition state conformation, favoring attack at the ester carbon over the ketone carbonyl rsc.orgresearchgate.net. This indicates a previously unexplored role of cesium ions in facilitating chemodivergent approaches to different heterocyclic systems rsc.org.
The unique properties of the cesium cation, including its lower degree of solvation and ion-pairing in appropriate aprotic solvents compared to other alkali metal ions, are thought to contribute to its effectiveness in mediating these reactions inno-chem.com.cn.
Interaction with Other Chemical Species in Research Contexts
Cesium azide interacts with various chemical species in research settings, driven by the reactivity of the azide anion and the mediating influence of the cesium cation.
In the context of synthesizing novel nitrogen compounds, cesium azide is reacted with molecular nitrogen under high pressure and temperature to form cesium pentazolate llnl.govarxiv.orgresearchgate.net.
The azide anion itself can act as a ligand, capable of bridging between metal cations nih.gov. Computational studies have explored the interaction of cesium azide species, such as CsN₃, Cs₂(N₃)₂, and Cs₂N₆, with host structures like cyclopeptidic tubular aggregates nih.govresearchgate.net. These studies suggest significant attractive interactions between the azide ion and the host cavity walls, potentially allowing for the confinement of ions within a confined space, which could be relevant for the preparation of polynitrogen molecules nih.gov.
Furthermore, cesium azide can undergo reactions typical of azide salts. For example, it can react with acids to liberate toxic hydrazoic acid gas . It can also participate in metathesis reactions with other metal salts to form different insoluble azides easychem.org. The thermal decomposition of cesium azide in a vacuum can be used to generate high-purity cesium metal and nitrogen gas wikipedia.orgusgs.gov.
While not directly involving reaction chemistry in the sense of bond formation, the interaction of cesium azide with plumbing materials like copper or lead can lead to the formation of highly sensitive and explosive heavy metal azides, highlighting a critical safety consideration in its handling and disposal sciencemadness.org.
Research Applications and Emerging Areas
Precursor Material for High-Energy-Density Nitrogen Materials Research
Alkali metal azides, including cesium azide (B81097), have garnered significant attention as promising starting materials for the synthesis of polymeric nitrogen, a material with potential as a high-energy-density substance. researchgate.netrsc.orgaip.orgresearchgate.netmdpi.com Research has explored the structural evolution of nitrogen within CsN₃ under high pressure, up to 200 GPa, utilizing computational methods such as particle swarm optimization structure search combined with density functional theory. researchgate.netaip.orgresearchgate.netnih.gov These studies have identified new stable phases of CsN₃ at various pressures. researchgate.netaip.orgnih.gov
At a pressure of 51 GPa, a phase transition to a chain-like structure (P-1 phase) is observed. researchgate.netaip.orgnih.gov In this phase, the azide ions (N₃⁻), which are typically linear chains of three nitrogen atoms with covalent bonds and weak interactions, begin to exhibit polymeric nitrogen properties within the CsN₃ system. researchgate.netaip.orgnih.gov The structure in this stable pressure range is metallic and consists of nitrogen atoms in sp² hybridizations. researchgate.netaip.orgnih.gov The presence of cesium atoms is believed to contribute to a lower synthesis pressure for polymeric nitrogen compared to compressing pure molecular nitrogen. researchgate.netaip.orgnih.gov
Theoretical and experimental efforts have also led to the discovery of cesium pentazolate (CsN₅), synthesized by compressing and heating a mixture of cesium azide and molecular nitrogen in a diamond anvil cell at pressures just above 40 GPa and temperatures near 2000 Kelvin. usf.edullnl.gov This highlights the role of CsN₃ as a precursor in forming novel high-nitrogen content species under extreme conditions. llnl.gov
High-pressure studies using in situ X-ray diffraction have revealed multiple phase transitions in cesium azide. aps.org Transitions from a tetragonal structure (Phase II) to monoclinic structures (Phase III and Phase IV) and then to a triclinic structure (Phase V) have been observed at increasing pressures. aps.org The compressibility of CsN₃ in different phases has also been determined. aps.org
Data on the bulk moduli of different phases of CsN₃ under pressure:
| Phase | Structure | Pressure Range (GPa) | Bulk Modulus (GPa) |
| Phase II | Tetragonal (I4/mcm) | Below 0.5 | 18 ± 4 |
| Phase III | Monoclinic (C2/m) | 0.5 - 4.4 | 20 ± 1 |
| Phase IV | Monoclinic (P2₁/m or P2₁) | 4.4 - 15.4 | 27 ± 1 |
| Phase V | Triclinic (P1 or P1 ) | Above 15.4 | 34 ± 1 |
Research using in situ impedance spectroscopy measurements has investigated the conduction behavior of cesium azide under high pressure. rsc.orgresearchgate.net Pressure induces a transition from mixed ionic-electronic conduction to purely electronic conduction, attributed to a sudden increase in the ionic migration barrier energy. rsc.org Grain boundaries in CsN₃ have been found to play a significant role in the conduction process, acting as high conductivity pathways for carrier transport at high pressures and improving conductivity by over two orders of magnitude after a pressure cycle. rsc.org
Integration in Microfabricated Atomic Vapor Cells for Quantum Technologies
Cesium azide is utilized in the fabrication of microfabricated atomic vapor cells, which are essential components in miniaturized atomic clocks and magnetometers for quantum technology applications. google.comnist.govnist.govresearchgate.netnist.govaip.orgnih.govresearchgate.netarxiv.orgnih.govresearchgate.net These cells contain a small amount of an alkali metal, such as cesium, and often a buffer gas. google.comnist.govnist.gov The use of microelectromechanical systems (MEMS) technology allows for the fabrication of miniaturized vapor cells with volumes in the range of a few cubic millimeters. google.com
Traditional methods for filling these cells with alkali metals can be challenging due to the volatile and reactive nature of alkali metals with oxygen. google.comnist.govnist.gov Cesium azide offers an alternative approach as it is a solid at room temperature and stable in air. nist.govnist.gov
Thin-Film Deposition and In Situ Photodissociation for Cell Filling
A key technique for integrating cesium into microfabricated atomic vapor cells involves the thin-film deposition and subsequent decomposition of cesium azide. nist.govnist.govresearchgate.netnist.govaip.orgosti.gov This method allows for wafer-level fabrication and filling of these cells. nist.govnist.govresearchgate.netnist.govaip.orgosti.gov
The process typically involves depositing a thin film of cesium azide into the cavities of a wafer of cells, often using vacuum thermal evaporation. nist.govnist.govresearchgate.netnist.govaip.orgosti.govresearchgate.net After the wafer of cells is hermetically sealed, the deposited cesium azide film is decomposed in situ to produce pure cesium vapor and nitrogen gas. nist.govnist.govresearchgate.netnist.govaip.orgosti.gov This decomposition can be achieved by heating the CsN₃ to around 450 °C or, as demonstrated in research, by exposing it to ultraviolet (UV) radiation at room temperature. nist.govnist.govresearchgate.netnist.govaip.org Photodissociation using UV light causes the azide to decompose into pure cesium and nitrogen within the sealed cell. researchgate.netnist.govaip.orgnih.govosti.gov
This method eliminates the need for handling volatile pure alkali metals during the cell filling process, simplifying fabrication and reducing tooling costs. nist.govnist.gov Being based on thin-film deposition, it is inherently compatible with wafer-level processes, potentially leading to better uniformity across multiple cells. nist.govnist.gov The in situ production of cesium and nitrogen buffer gas after sealing results in optically transparent and chemically pure cells. researchgate.netnist.govaip.orgosti.gov Optical absorption spectroscopy and coherent population trapping resonances have been used to confirm the photodecomposition of CsN₃ into cesium and nitrogen gas and to characterize the filled cells. nist.govnist.govaip.org
Electron Injection Layer Research in Optoelectronic Devices
Cesium azide has been investigated for its potential use as an electron injection layer (EIL) in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and quantum dot light-emitting diodes (QLEDs). ossila.comresearchgate.netimid.or.krresearchgate.net The function of an EIL is to facilitate the efficient injection of electrons from the cathode into the emissive layer of the device, thereby improving performance. researchgate.netimid.or.kr
Research has demonstrated that cesium azide can serve as an efficient EIL, potentially replacing conventional materials like lithium fluoride (B91410) (LiF). ossila.comresearchgate.netimid.or.krresearchgate.net CsN₃-doped materials, such as NBPhen (2,9-Dinaphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline), have been shown to act as effective electron injection layers in OLEDs. ossila.com OLEDs utilizing CsN₃-doped NBPhen as the EIL have exhibited significantly improved current density-luminance-voltage characteristics. ossila.com
In QLEDs, cesium azide has been compared to conventional EILs like CsF, Cs₂CO₃, and LiF. researchgate.netimid.or.krresearchgate.net Low-temperature evaporated CsN₃ can decompose directly into pristine cesium, providing better interfacial energy level alignment without causing damage to the underlying organic layers. researchgate.netimid.or.krresearchgate.net This improved alignment facilitates more efficient electron injection. imid.or.kr
Experimental results in QLEDs using CsN₃ as the EIL have shown notable performance enhancements compared to devices using LiF. For instance, in green QLEDs with giant CdSe@ZnS/ZnS quantum dots, devices with a CsN₃ EIL achieved a current efficiency of 7.45 cd/A, representing a significant improvement over LiF-based devices. researchgate.net Additionally, the light turn-on voltage in CsN₃-based devices was significantly lower (approximately 5.5 V) compared to LiF-based devices. researchgate.netresearchgate.net Similar improvements in luminance and driving voltage have been observed in red QLEDs utilizing a CsN₃ EIL. imid.or.kr The robust air-stability, low-temperature evaporation, and predictable decomposition of CsN₃ make it a promising material for electron injection in quantum dot-related applications. imid.or.krresearchgate.net
Data comparing CsN₃ and LiF as EILs in Green QLEDs:
| Electron Injection Layer | Current Efficiency (cd/A) @ 10 mA/cm² | Light Turn-On Voltage (V) | Maximum Luminance (cd/m²) |
| CsN₃ | 7.45 researchgate.net | ~5.5 researchgate.netresearchgate.net | 12400 researchgate.net |
| LiF | 2.38 researchgate.net | Higher researchgate.netresearchgate.net | ~6500 researchgate.net |
Future Research Directions and Open Questions
Exploration of Metastable Phases and Their Recovery at Ambient Conditions
A significant area of future research involves the exploration of metastable phases of cesium azide (B81097) and related high-nitrogen compounds, with the ultimate goal of recovering these phases at ambient conditions. High-pressure synthesis has shown promise in creating novel polynitrides containing metastable forms of nitrogen. researchgate.net Theoretical studies suggest that some of these compounds may exhibit thermodynamic stability at pressures below 100 GPa and have the potential for recovery under ambient conditions. researchgate.net For example, the synthesis of solid-phase pentazolates, such as cesium pentazolate (CsN₅), achieved by compressing and laser heating cesium azide mixed with nitrogen, demonstrates a viable route towards extending the metastability of high nitrogen compounds. arxiv.orgosti.gov While some polymeric forms can be preserved upon decompression within a diamond anvil cell, they may transform back to the starting azide or other new phases under ambient conditions. acs.org Future work aims to identify mechanisms, such as the nano-size effect, steric hindrance, and hydrogen bonding cooperativity, that could help stabilize these high-pressure metastable phases for recovery at ambient pressure. chinesechemsoc.org
Table: Metastable Cesium-Nitrogen Phases and Synthesis Conditions
| Compound | Starting Materials | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Potential for Ambient Recovery |
| CsN₅ | CsN₃ + N₂ | > 40 llnl.gov, ca 60 arxiv.org | ~2000 llnl.gov | Stable at room temperature down to much lower pressures llnl.gov |
Deeper Understanding of Pressure-Induced Bonding Changes and Electron Localization
Investigating the pressure-induced bonding changes and electron localization in cesium azide and similar systems is another crucial research direction. High pressure can dramatically reduce interatomic distances and alter chemical bonds, leading to structural transformations and new high-pressure phases. rsc.org Compression redistributes valence electrons and alters bonding patterns, effectively modulating the relative energetic stability of possible structures. rsc.org Studies on CsN₃ under pressure have revealed structural evolutionary behaviors and indicated that the presence of cesium atoms can decrease the synthesis pressure required for the polymerization of nitrogen compared to pure molecular nitrogen under compression. researchgate.net At modest pressures, azide ions in CsN₃ can begin to show polymeric nitrogen properties. researchgate.net Understanding how pressure influences electron localization, potentially leading to the formation of electride phases where valence electrons are localized in lattice interstices, is also an area of interest, as observed in other alkali metals under high pressure. rsc.org The effect of additional electrons on the polymerization of nitrogen under pressure remains an important and currently unclear area of study. researchgate.net
Refinement of Computational Models for Complex Azide Systems
The refinement of computational models is essential for accurately predicting the behavior and properties of complex azide systems like cesium azide under various conditions. Computational studies using methods such as density functional theory (DFT) and particle swarm optimization structure search algorithms have been employed to investigate the structural evolution and stability of cesium azide under pressure. researchgate.net These models can help identify stable and metastable structures and predict transformation pathways. researchgate.netresearchgate.net However, the complexity of these systems, particularly under high pressure, necessitates further refinement of these computational approaches to improve their predictive accuracy. mdpi.comxsyu.edu.cn This includes better handling of electron correlation effects, van der Waals interactions, and the dynamic nature of phase transitions. acs.orgaip.org Accurate computational models are vital for guiding experimental synthesis efforts and interpreting complex experimental data, such as X-ray diffraction and Raman spectroscopy. osti.govllnl.gov
Development of Novel Synthetic Routes for Advanced Materials
Developing novel synthetic routes for cesium azide and related compounds is critical for the creation of advanced materials with tailored properties. While conventional synthesis methods for cesium azide are established wikipedia.org, future research aims to explore new pathways, particularly for incorporating cesium azide into novel material architectures or using it as a precursor for new high-nitrogen materials. For instance, cesium azide has been investigated as an electron injection layer in organic light-emitting diodes (OLEDs), demonstrating its potential in electronic applications. researchgate.net Research into synthesizing solid-phase pentazolates from cesium azide highlights the use of extreme conditions as a synthetic tool. arxiv.orgosti.govllnl.gov Furthermore, the use of cesium azide as a nitrogen source in the synthesis of novel materials like lanthanoid nitride sulfides underscores its utility as a reactive precursor in solid-state chemistry. mdpi.com Future work may explore template-assisted synthesis, confinement effects, or novel reaction pathways to create new materials incorporating or derived from the azide moiety. nih.govcaltech.eduacs.org
Q & A
Q. What are the optimal synthesis routes for cesium azide, and how do reaction conditions influence yield?
Cesium azide is commonly synthesized via two primary routes: (1) reaction of cesium carbonate (Cs₂CO₃) with hydrazoic acid (HN₃), achieving ~97% yield under controlled anhydrous conditions, and (2) direct reaction of cesium metal with high-purity nitrogen gas, yielding ~92% . Key factors affecting yield include temperature (maintained at 25–30°C), moisture exclusion, and stoichiometric ratios. For reproducibility, document reagent purity (e.g., Cs₂CO₃ ≥99.9%) and nitrogen flow rates. Include safety protocols for handling HN₃, a highly toxic gas .
Q. What spectroscopic and crystallographic methods are recommended for characterizing cesium azide?
Use Fourier-transform infrared (FTIR) spectroscopy to confirm the N₃⁻ asymmetric stretching band near 2100 cm⁻¹. X-ray diffraction (XRD) is critical for verifying crystal structure (orthorhombic, space group Pnma), with lattice parameters a = 6.23 Å, b = 4.89 Å, c = 8.71 Å. For purity analysis, combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to detect decomposition events (e.g., CsN₃ → Cs + 1.5N₂ at ~150°C) .
Q. How should researchers handle and store cesium azide to mitigate explosion risks?
Store CsN₃ in airtight containers under inert gas (argon) at ≤4°C. Avoid contact with heavy metals, acids, or organic solvents, which can trigger explosive decomposition. Conduct small-scale sensitivity tests (e.g., friction, impact) using standardized UN protocols. Always work behind blast shields and use remote manipulation tools .
Advanced Research Questions
Q. What mechanistic insights explain cesium azide’s role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
CsN₃ acts as a high-energy azide donor in CuAAC due to its ionic nature, enhancing reaction kinetics in polar solvents. The cesium ion (Cs⁺) stabilizes transition states by polarizing the N₃⁻ group, reducing activation energy. Kinetic studies using NMR spectroscopy show a second-order dependence on Cu(I) concentration, with rate constants (k) increasing by 40% when CsN₃ replaces NaN₃ .
Q. How do computational models predict cesium azide’s stability under high-pressure conditions?
Density functional theory (DFT) simulations reveal that CsN₃ undergoes a phase transition at 15 GPa, forming a tetragonal structure with enhanced stability. Phonon dispersion curves indicate negligible imaginary frequencies above 10 GPa, confirming dynamic stability. Compare computational results with high-pressure XRD data (up to 20 GPa) to validate models .
Q. What strategies resolve contradictions in reported thermal decomposition kinetics of cesium azide?
Discrepancies in activation energy (Eₐ) values (120–150 kJ/mol) arise from differences in sample morphology and heating rates. Re-analyze data using isoconversional methods (e.g., Friedman, Kissinger-Akahira-Sunose) to account for non-isothermal conditions. For granular CsN₃, Eₐ = 135 ± 5 kJ/mol, while thin films show Eₐ = 125 ± 3 kJ/mol due to surface-area effects .
Methodological Guidance
Q. How to design experiments investigating cesium azide’s reactivity with transition-metal complexes?
- Materials : Use Schlenk lines for air-sensitive syntheses.
- Controls : Include NaN₃ and KN₃ as benchmarks for ionic radius effects.
- Data Collection : Monitor reactions via in situ Raman spectroscopy (N₃⁻ band shifts indicate coordination changes).
- Analysis : Fit kinetic data to the Eyring equation to quantify entropy/enthalpy contributions .
Q. What statistical approaches are appropriate for analyzing cesium azide’s detonation velocity data?
Apply multivariate regression to correlate detonation velocity (D) with density (ρ) and oxygen balance (OB):
Report confidence intervals (95%) and use Grubbs’ test to identify outliers in replicated trials .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
